molecular formula C20H16ClN3O3S B2547547 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 927593-53-1

1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2547547
CAS No.: 927593-53-1
M. Wt: 413.88
InChI Key: DNOLZEWKUDIEPE-UHFFFAOYSA-N
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Description

1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H16ClN3O3S and its molecular weight is 413.88. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-11(25)24-16(9-15(23-24)19-3-2-6-28-19)13-7-12-8-17-18(27-5-4-26-17)10-14(12)22-20(13)21/h2-3,6-8,10,16H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOLZEWKUDIEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that exhibits significant biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Chloro-substituted quinoline : Known for its diverse biological activities.
  • Dihydro-dioxin moiety : Imparts unique reactivity and potential pharmacological effects.
  • Pyrazole and thiophene rings : Contribute to its biological profile and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of quinoline have shown promising results in inhibiting cancer cell proliferation. The following table summarizes the growth inhibitory potency of related compounds:

CompoundCell LineGI50 (µM)
3aMDA-MB-23148
3bPC-328
4eMRC-5>82

In a study evaluating the effects of various derivatives on breast cancer cells (MDA-MB-231), significant reductions in cell viability were observed at concentrations as low as 10 µM. The most active compounds in this series demonstrated GI50 values ranging from 28 to 48 µM against prostate cancer cell lines (PC-3) .

The mechanism by which this compound exerts its effects involves the inhibition of heat shock protein 90 (Hsp90), a critical chaperone involved in the maturation of numerous oncogenic proteins. Compounds similar to This compound have been shown to induce degradation of Hsp90 client proteins, leading to reduced tumor cell viability .

Case Studies

Case Study 1: Antiproliferative Activity

In vitro assays were conducted on multiple cancer cell lines to assess antiproliferative activity. The compound exhibited significant cytotoxic effects on MDA-MB-231 and PC-3 cells while showing minimal toxicity to normal human fetal lung fibroblast cells (MRC-5), indicating a favorable therapeutic index .

Case Study 2: Structural Activity Relationship (SAR)

A series of analogs were synthesized to explore the structure–activity relationship. Modifications in the thiophene and pyrazole rings led to variations in biological activity, suggesting that specific substitutions can enhance anticancer efficacy. Notably, compounds with electron-withdrawing groups showed improved potency against cancer cells .

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